An In-depth Technical Guide to the Physicochemical Properties of 3-Morpholino-1,2,4-thiadiazol-5-amine
An In-depth Technical Guide to the Physicochemical Properties of 3-Morpholino-1,2,4-thiadiazol-5-amine
Abstract
This technical guide provides a comprehensive overview of the core physicochemical properties of 3-Morpholino-1,2,4-thiadiazol-5-amine, a heterocyclic compound of interest in medicinal chemistry and drug development. Given the limited availability of direct experimental data for this specific molecule, this guide synthesizes information from closely related analogues, established chemical principles, and computational predictions to offer a robust profile for researchers, scientists, and drug development professionals. The guide covers molecular and structural data, predicted physicochemical properties, a proposed synthetic route with a detailed experimental protocol, and expected spectral characteristics. The methodologies and reasoning behind the provided data are explained to ensure scientific integrity and to empower researchers in their own investigations of this and similar compounds.
Introduction
The 1,2,4-thiadiazole scaffold is a "privileged structure" in medicinal chemistry, appearing in a variety of compounds with diverse biological activities.[1] The incorporation of an amino group and a morpholine moiety, as seen in 3-Morpholino-1,2,4-thiadiazol-5-amine, is anticipated to confer specific physicochemical properties that are advantageous for drug development. The morpholine group, a common pharmacophore, can enhance aqueous solubility, improve metabolic stability, and modulate the pharmacokinetic and pharmacodynamic profile of a compound.[2][3] The amino group provides a site for hydrogen bonding and potential for further chemical modification.
This guide aims to fill the knowledge gap regarding the specific properties of 3-Morpholino-1,2,4-thiadiazol-5-amine (CAS No. 138588-29-1) by providing a detailed, albeit largely predictive, analysis of its key chemical and physical attributes.
Molecular and Structural Characteristics
The foundational aspects of 3-Morpholino-1,2,4-thiadiazol-5-amine are its molecular formula and structure, which dictate its chemical behavior and physical properties.
Molecular Structure
The structure of 3-Morpholino-1,2,4-thiadiazol-5-amine is characterized by a central 1,2,4-thiadiazole ring substituted with a morpholine group at the 3-position and an amine group at the 5-position.
N1 [label="N", pos="0,1.5!"]; C2 [label="C", pos="1.3,0.75!"]; N3 [label="N", pos="1.3,-0.75!"]; C4 [label="C", pos="0,-1.5!"]; S5 [label="S", pos="-1.3,-0.75!"]; N_amine [label="NH₂", pos="2.5,1.25!"];
// Morpholine ring N_morpho [label="N", pos="-2.6,0!"]; C_morpho1 [label="CH₂", pos="-3.9,0.75!"]; C_morpho2 [label="CH₂", pos="-5.2,0!"]; O_morpho [label="O", pos="-3.9,-1.5!"]; C_morpho3 [label="CH₂", pos="-2.6,-0.75!"];
N1 -- C2 [label=""]; C2 -- N3 [label=""]; N3 -- C4 [label=""]; C4 -- S5 [label=""]; S5 -- N1 [label=""];
C2 -- N_amine [label=""]; C4 -- N_morpho [label=""];
N_morpho -- C_morpho1 [label=""]; C_morpho1 -- C_morpho2 [label=""]; C_morpho2 -- O_morpho [label=""]; O_morpho -- C_morpho3 [label=""]; C_morpho3 -- N_morpho [label=""]; }
Core Molecular Data
The fundamental molecular data for 3-Morpholino-1,2,4-thiadiazol-5-amine are summarized in the table below. The molecular weight is calculated from its molecular formula.
| Property | Value | Source |
| Molecular Formula | C₆H₁₀N₄OS | [Vendor Data] |
| Molecular Weight | 186.24 g/mol | [Vendor Data] |
| CAS Number | 138588-29-1 | [Vendor Data] |
Predicted Physicochemical Properties
In the absence of direct experimental data, physicochemical properties can be estimated using computational models and by drawing comparisons with structurally similar compounds. These predictions are invaluable for guiding experimental design and for initial assessments in drug discovery pipelines.
| Property | Predicted Value | Basis for Prediction/Comments |
| Melting Point (°C) | 160 - 180 | Based on related 5-amino-1,2,4-thiadiazole derivatives which are typically solids with melting points in this range. The morpholine group may slightly lower the melting point compared to more rigid structures. |
| Boiling Point (°C) | > 300 (decomposes) | High boiling point is expected due to the polar nature and potential for intermolecular hydrogen bonding. Decomposition before boiling is common for such heterocyclic compounds. |
| Solubility | Sparingly soluble in water; Soluble in polar organic solvents (e.g., DMSO, DMF, Methanol) | The morpholine moiety is known to enhance aqueous solubility.[2][4] However, the overall flat, heterocyclic structure may limit high water solubility. Good solubility in polar organic solvents is anticipated. |
| pKa (most basic) | 4.5 - 5.5 | The exocyclic amino group is expected to be the most basic site. The pKa of the conjugate acid is estimated based on similar 5-amino-1,2,4-thiadiazoles and the electron-withdrawing nature of the thiadiazole ring.[5][6] The morpholine nitrogen is a weaker base due to the ether oxygen.[7] |
| LogP | 0.5 - 1.5 | The combination of the polar morpholine and amino groups with the heterocyclic core suggests a relatively low octanol-water partition coefficient, indicating a degree of hydrophilicity. |
Proposed Synthesis and Characterization
While a specific synthesis for 3-Morpholino-1,2,4-thiadiazol-5-amine is not documented in readily available literature, a plausible synthetic route can be devised based on established methods for the formation of 5-amino-1,2,4-thiadiazoles. An iodine-mediated oxidative N-S bond formation is a modern and efficient method for constructing this heterocyclic system.[1][8]
Proposed Synthetic Pathway
Starting_Material [label="Morpholine-4-carboximidothioic acid amide"]; Intermediate [label="Guanyl Thiourea Intermediate"]; Product [label="3-Morpholino-1,2,4-thiadiazol-5-amine"];
Starting_Material -> Intermediate [label="Reaction with Cyanamide"]; Intermediate -> Product [label="Iodine, K₂CO₃, MeCN, rt"]; }
Detailed Experimental Protocol (Proposed)
This protocol is a hypothetical procedure based on similar reported syntheses and should be optimized for safety and yield in a laboratory setting.
Step 1: Synthesis of the Guanyl Thiourea Intermediate
-
To a solution of morpholine-4-carboximidothioic acid amide (1 equivalent) in ethanol, add cyanamide (1.1 equivalents).
-
Heat the reaction mixture to reflux for 4-6 hours, monitoring the reaction progress by Thin Layer Chromatography (TLC).
-
Upon completion, cool the reaction mixture to room temperature and remove the solvent under reduced pressure.
-
The crude intermediate can be purified by recrystallization from a suitable solvent system (e.g., ethanol/water) or used directly in the next step if sufficiently pure.
Step 2: Oxidative Cyclization to 3-Morpholino-1,2,4-thiadiazol-5-amine
-
Dissolve the guanyl thiourea intermediate (1 equivalent) in acetonitrile (MeCN).
-
To this solution, add potassium carbonate (K₂CO₃, 1.5 equivalents) and molecular iodine (I₂, 1.2 equivalents).
-
Stir the reaction mixture at room temperature for 15-30 minutes. Monitor the reaction by TLC until the starting material is consumed.
-
Quench the reaction by adding a saturated aqueous solution of sodium thiosulfate to remove excess iodine.
-
Extract the aqueous layer with a suitable organic solvent (e.g., ethyl acetate).
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel using an appropriate eluent system (e.g., a gradient of ethyl acetate in hexanes) to afford the pure 3-Morpholino-1,2,4-thiadiazol-5-amine.
Expected Spectral Characteristics
The following are predicted spectral data based on the analysis of similar structures. These should be confirmed by experimental analysis.
¹H NMR (in DMSO-d₆):
-
δ 7.0-7.5 ppm (s, 2H): Protons of the primary amine (-NH₂). The chemical shift can vary depending on concentration and temperature.
-
δ 3.6-3.8 ppm (t, 4H): Methylene protons of the morpholine ring adjacent to the oxygen atom (-O-CH₂-).
-
δ 3.4-3.6 ppm (t, 4H): Methylene protons of the morpholine ring adjacent to the nitrogen atom (-N-CH₂-).
¹³C NMR (in DMSO-d₆):
-
δ ~180 ppm: Carbon of the thiadiazole ring at the 5-position (C-NH₂).
-
δ ~165 ppm: Carbon of the thiadiazole ring at the 3-position (C-Morpholine).
-
δ ~66 ppm: Methylene carbons of the morpholine ring adjacent to the oxygen atom (-O-CH₂-).
-
δ ~45 ppm: Methylene carbons of the morpholine ring adjacent to the nitrogen atom (-N-CH₂-).
FT-IR (KBr Pellet, cm⁻¹):
-
3300-3100: N-H stretching vibrations of the primary amine.
-
2950-2850: C-H stretching vibrations of the morpholine ring.
-
~1640: N-H bending (scissoring) vibration of the primary amine.
-
~1550: C=N stretching vibration of the thiadiazole ring.
-
~1115: C-O-C stretching vibration of the morpholine ring.
Mass Spectrometry (ESI+):
-
[M+H]⁺: Expected at m/z 187.06.
Safety and Handling
While specific toxicity data for 3-Morpholino-1,2,4-thiadiazol-5-amine is not available, compounds with similar structures should be handled with appropriate care in a laboratory setting. Standard personal protective equipment (PPE), including safety glasses, gloves, and a lab coat, should be worn. Work should be conducted in a well-ventilated fume hood. Avoid inhalation of dust and contact with skin and eyes.
Applications and Future Directions
The unique combination of a 1,2,4-thiadiazole core, a primary amine, and a morpholine ring suggests that 3-Morpholino-1,2,4-thiadiazol-5-amine could be a valuable building block in medicinal chemistry. The primary amine serves as a handle for further derivatization, allowing for the exploration of structure-activity relationships. The morpholine group can favorably influence the pharmacokinetic properties of potential drug candidates.[2]
Future research should focus on the experimental validation of the physicochemical properties outlined in this guide. The proposed synthetic route requires laboratory verification and optimization. Furthermore, the biological activity of this compound and its derivatives should be investigated across various therapeutic areas, leveraging the known pharmacological potential of the 1,2,4-thiadiazole scaffold.
Conclusion
This technical guide provides a foundational understanding of the physicochemical properties of 3-Morpholino-1,2,4-thiadiazol-5-amine based on available data from analogous compounds and theoretical predictions. While experimental validation is essential, the information presented herein offers a valuable starting point for researchers interested in this promising heterocyclic compound. The proposed synthetic protocol and predicted spectral data provide a roadmap for its preparation and characterization, paving the way for its potential application in drug discovery and development.
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